(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one
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Overview
Description
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with phenyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and thiophenol.
Formation of Intermediates: The initial step involves the formation of an intermediate compound through a reaction between phenylacetic acid and thiophenol under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the oxolane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler oxolane derivative.
Substitution: The phenyl and phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction can lead to the removal of the phenylsulfanyl group.
Scientific Research Applications
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a stable framework that can undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolane: Lacks the carbonyl group present in oxolan-2-one.
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a different ring system.
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)butanol: Contains a hydroxyl group instead of the oxolane ring.
Uniqueness
(3S,5S)-5-Phenyl-3-(phenylsulfanyl)oxolan-2-one is unique due to its specific combination of functional groups and chiral centers. This makes it a valuable compound for studying stereochemistry and developing new synthetic methodologies.
Properties
CAS No. |
62675-43-8 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
(3S,5S)-5-phenyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C16H14O2S/c17-16-15(19-13-9-5-2-6-10-13)11-14(18-16)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI Key |
GAWKIIVSGIPLQC-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)[C@H]1SC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=O)C1SC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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